molecular formula C18H19NO4S B2841868 4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile CAS No. 478079-83-3

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile

Cat. No.: B2841868
CAS No.: 478079-83-3
M. Wt: 345.41
InChI Key: ZUYPBZSZGYKHOD-UHFFFAOYSA-N
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Description

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group, a hydroxypropoxy group, and a benzenecarbonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate hydroxypropoxybenzene derivative under basic conditions to form the sulfonyl-hydroxypropoxy intermediate. This intermediate is then reacted with benzenecarbonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile: Unique due to its specific combination of functional groups.

    4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenesulfonamide: Contains a sulfonamide group, offering different reactivity and applications.

Uniqueness

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical, biological, and industrial applications.

Properties

IUPAC Name

4-[3-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-3-8-18(14(2)9-13)24(21,22)12-16(20)11-23-17-6-4-15(10-19)5-7-17/h3-9,16,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYPBZSZGYKHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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